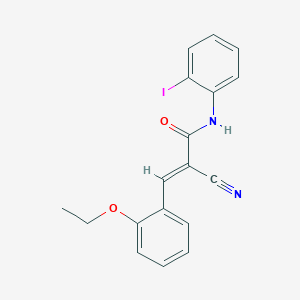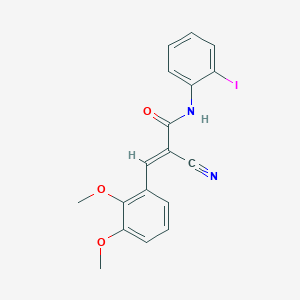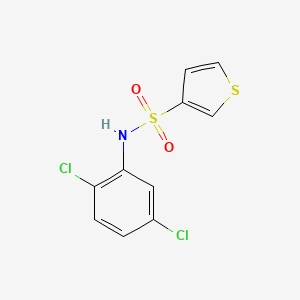![molecular formula C11H7F2NO3 B7466922 (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B7466922.png)
(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid, commonly known as DFP-10825, is a synthetic compound used in scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in regulating insulin signaling and glucose metabolism.
Mecanismo De Acción
DFP-10825 is a potent and selective inhibitor of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid, which is a negative regulator of insulin signaling. (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid dephosphorylates the insulin receptor and downstream signaling molecules, leading to reduced insulin sensitivity and glucose uptake. By inhibiting (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid, DFP-10825 enhances insulin signaling and glucose metabolism, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
DFP-10825 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also enhances glucose uptake in skeletal muscle and adipose tissue, leading to improved glycemic control. DFP-10825 has been shown to reduce body weight and improve lipid metabolism in obese mice. It has also been shown to improve liver function and reduce inflammation in animal models of non-alcoholic fatty liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10825 is a potent and selective inhibitor of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid, making it a valuable tool for studying the role of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid in insulin signaling and glucose metabolism. However, it is important to note that (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid is involved in multiple signaling pathways, and its inhibition may have off-target effects. Additionally, the synthesis of DFP-10825 is complex and requires specialized equipment and expertise.
Direcciones Futuras
Future research on DFP-10825 could focus on its potential therapeutic benefits in the treatment of metabolic disorders such as type 2 diabetes and obesity. It could also investigate its effects on other signaling pathways and its potential off-target effects. Further studies could also explore alternative synthesis methods for DFP-10825 to improve its efficiency and reduce its cost.
Métodos De Síntesis
DFP-10825 is synthesized through a multi-step process involving several chemical reactions. The starting material is 2-(difluoromethoxy)benzoic acid, which is converted into 2-(difluoromethoxy)benzoyl chloride through the reaction with thionyl chloride. The resulting compound is then reacted with the amino acid L-homophenylalanine to form a dipeptide, which is subsequently cyclized to form DFP-10825.
Aplicaciones Científicas De Investigación
DFP-10825 has been extensively used in scientific research to study the role of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid in insulin signaling and glucose metabolism. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. DFP-10825 has also been used to investigate the potential therapeutic benefits of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid inhibition in the treatment of metabolic disorders such as type 2 diabetes and obesity.
Propiedades
IUPAC Name |
(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c12-11(13)17-9-4-2-1-3-7(9)5-8(6-14)10(15)16/h1-5,11H,(H,15,16)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYLJWZYVASSER-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466851.png)
![Phenyl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7466859.png)



![1-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7466881.png)



![(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466908.png)
![3-(2-Methoxyphenoxy)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7466937.png)

![[2-(2,6-diethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466944.png)